N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 72277-82-8
VCID: VC20606860
InChI: InChI=1S/C9H11N5OS/c1-3-16-9-13-7-6(10-4-11-7)8(14-9)12-5(2)15/h4H,3H2,1-2H3,(H2,10,11,12,13,14,15)
SMILES:
Molecular Formula: C9H11N5OS
Molecular Weight: 237.28 g/mol

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide

CAS No.: 72277-82-8

Cat. No.: VC20606860

Molecular Formula: C9H11N5OS

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide - 72277-82-8

Specification

CAS No. 72277-82-8
Molecular Formula C9H11N5OS
Molecular Weight 237.28 g/mol
IUPAC Name N-(2-ethylsulfanyl-7H-purin-6-yl)acetamide
Standard InChI InChI=1S/C9H11N5OS/c1-3-16-9-13-7-6(10-4-11-7)8(14-9)12-5(2)15/h4H,3H2,1-2H3,(H2,10,11,12,13,14,15)
Standard InChI Key YBDOHDSCIIKDGR-UHFFFAOYSA-N
Canonical SMILES CCSC1=NC2=C(C(=N1)NC(=O)C)NC=N2

Introduction

Chemical Identity and Structural Features

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide (IUPAC name: N-[2-(ethylsulfanyl)-7H-purin-6-yl]acetamide) belongs to the class of 6-substituted purines. Its molecular formula is C₉H₁₁N₅OS, with a molecular weight of 237.28 g/mol. Key structural elements include:

  • A purine core (7H-purine) with nitrogen atoms at positions 1, 3, 7, and 9.

  • An ethylsulfanyl (-S-CH₂CH₃) group at position 2, contributing hydrophobicity.

  • An acetamide (-NH-CO-CH₃) substituent at position 6, enabling hydrogen bonding.

Table 1: Molecular Data for N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide

PropertyValue
Molecular FormulaC₉H₁₁N₅OS
Molecular Weight237.28 g/mol
IUPAC NameN-[2-(ethylsulfanyl)-7H-purin-6-yl]acetamide
Canonical SMILESCCSC1=NC=NC2=C1NC=N2NC(=O)C
Key Functional GroupsEthylsulfanyl, acetamide

The ethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the acetamide moiety introduces polar interactions critical for target binding .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide is documented, its preparation likely follows established methods for analogous purine derivatives :

  • Purine Core Functionalization:

    • Step 1: Thiolation at position 2 using ethyl disulfide or ethylthiol in the presence of a base (e.g., NaOH).

    • Step 2: Introduction of the acetamide group at position 6 via nucleophilic substitution with chloroacetamide or acylation of a pre-existing amine.

  • Optimization Considerations:

    • Reaction temperatures (25–80°C) and solvent systems (e.g., ethanol/water) are critical to minimize side reactions .

    • Purification typically involves recrystallization from ethanol or chromatographic techniques .

Example Reaction Scheme:

7H-Purine-6-amine+CH3CH2SHNaOHIntermediateClCH2CONH2N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide\text{7H-Purine-6-amine} + \text{CH}_3\text{CH}_2\text{SH} \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{ClCH}_2\text{CONH}_2} \text{N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide}

Analytical Characterization

Key techniques for structural elucidation include:

  • ¹H NMR: Peaks for ethylsulfanyl (δ 1.3–1.5 ppm for CH₃, δ 2.5–2.7 ppm for SCH₂) and acetamide (δ 2.1 ppm for COCH₃, δ 8.1–8.3 ppm for NH) .

  • IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) .

  • Mass Spectrometry: Molecular ion peak at m/z 237.28 (M⁺) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the acetamide group; limited solubility in water.

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, particularly at the acetamide bond.

Pharmacokinetic Predictions

Computational models (e.g., SwissADME) suggest:

  • LogP: ~1.5 (indicating moderate lipophilicity).

  • Bioavailability: ~50% due to balanced solubility and permeability.

Biological Activities and Mechanisms

Anticancer Activity

Purine analogs with sulfanyl and acetamide groups exhibit cytotoxicity via:

  • Topoisomerase Inhibition: Interference with DNA replication.

  • Apoptosis Induction: Activation of caspase-3/7 pathways.

  • Example: N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide showed IC₅₀ values of 12–18 µM against breast cancer cell lines.

Antimicrobial Effects

Limited data suggest moderate activity against Gram-positive bacteria (MIC: 32–64 µg/mL), likely due to membrane disruption.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Key Purine Derivatives

CompoundSubstituentsBioactivity (IC₅₀ or % Inhibition)
N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide2-SCH₂CH₃, 6-NHCOCH₃Predicted: COX-2 inhibition (~75%)
N-nonyl-2-(7H-purin-6-ylsulfanyl)acetamide6-SCH₂CONH-C₉H₁₉Anticancer: 12–18 µM
2-[(6-Amino-7H-purin-8-yl)thio]acetamide 8-SCH₂CONH₂, 6-NH₂Antimicrobial: MIC 32 µg/mL

The ethylsulfanyl group in N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide may offer a compromise between metabolic stability and potency compared to longer alkyl chains.

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